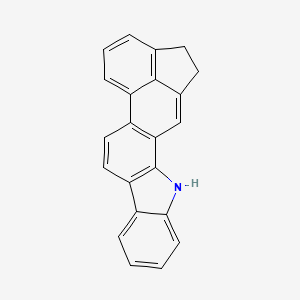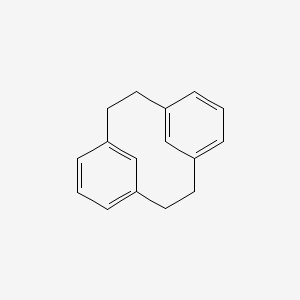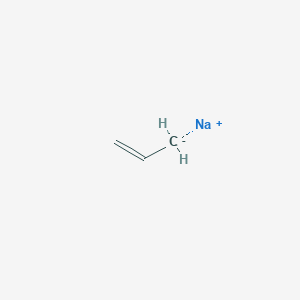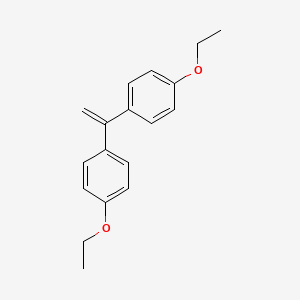![molecular formula C22H32O5 B14748714 [(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate](/img/structure/B14748714.png)
[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate is a complex organic compound with the molecular formula C22H32O5 and a molecular weight of 376.49 g/mol. This compound is extracted from the aerial parts of Leonurus japonicus. It is a member of the diterpenoids family and is known for its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate involves several steps. The key starting materials include 3-(furan-3-yl)propanoic acid and 2,6,6-trimethylcyclohexanone. The synthetic route typically involves the following steps:
Esterification: The 3-(furan-3-yl)propanoic acid is esterified with an alcohol to form the corresponding ester.
Cyclization: The ester undergoes cyclization with 2,6,6-trimethylcyclohexanone under acidic conditions to form the cyclohexyl derivative.
Acetylation: The final step involves acetylation of the cyclohexyl derivative to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise temperature and pressure control.
化学反应分析
Types of Reactions
[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols and alkanes.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and various substituted derivatives.
科学研究应用
[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of [(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: The compound can interact with cellular receptors, altering their activity and downstream signaling pathways.
Regulating Gene Expression: It may influence the expression of genes involved in inflammation and immune response.
相似化合物的比较
Similar Compounds
[(2R)-4-[(1R,2R)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate: The (2R)-isomer of the compound.
[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] butyrate: A similar compound with a butyrate group instead of an acetate group.
Uniqueness
[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C22H32O5 |
|---|---|
分子量 |
376.5 g/mol |
IUPAC 名称 |
[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate |
InChI |
InChI=1S/C22H32O5/c1-15(27-16(2)23)18(24)13-19-21(3,4)10-6-11-22(19,5)20(25)8-7-17-9-12-26-14-17/h9,12,14-15,19H,6-8,10-11,13H2,1-5H3/t15-,19-,22-/m0/s1 |
InChI 键 |
KMEPKEFHJNCARE-OHEPNIRZSA-N |
手性 SMILES |
C[C@@H](C(=O)C[C@@H]1[C@@](CCCC1(C)C)(C)C(=O)CCC2=COC=C2)OC(=O)C |
规范 SMILES |
CC(C(=O)CC1C(CCCC1(C)C(=O)CCC2=COC=C2)(C)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2s)-Tert-Butoxy[4-(8-Fluoro-5-Methyl-3,4-Dihydro-2h-Chromen-6-Yl)-2-Methyl-1-Oxo-1,2-Dihydroisoquinolin-3-Yl]ethanoic Acid](/img/structure/B14748635.png)
![1H-Dibenzo[e,g]isoindole-1,3(2H)-dione](/img/structure/B14748638.png)

![1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol](/img/structure/B14748653.png)


![Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14748680.png)
![[(1S,8S,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate](/img/structure/B14748683.png)



![Bicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14748696.png)
![1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene](/img/structure/B14748701.png)
![N-(4-hydroxyphenyl)-3-[6-[3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide](/img/structure/B14748703.png)
